Quinoline, picrate
CAS No.: 1701-63-9
Cat. No.: VC16028435
Molecular Formula: C15H10N4O7
Molecular Weight: 358.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1701-63-9 |
|---|---|
| Molecular Formula | C15H10N4O7 |
| Molecular Weight | 358.26 g/mol |
| IUPAC Name | quinoline;2,4,6-trinitrophenol |
| Standard InChI | InChI=1S/C9H7N.C6H3N3O7/c1-2-6-9-8(4-1)5-3-7-10-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-7H;1-2,10H |
| Standard InChI Key | IUHDXLHMQOVWQU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Bonding
Quinoline picrate consists of a quinoline moiety (a bicyclic structure with a nitrogen atom at position 1) linked to a picrate anion (). The picrate group, derived from picric acid (), introduces three nitro groups () and a phenolic oxygen, creating a highly electron-deficient system . X-ray crystallographic studies reveal that the compound forms stable crystals through a combination of ionic and π-bonding interactions. The quinoline nitrogen donates a proton to the picrate anion, resulting in an ionic bond, while the aromatic systems engage in π-π stacking, enhancing crystalline stability .
Table 1: Key Molecular Properties of Quinoline Picrate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 358.26 g/mol | |
| SMILES Notation | O=[N+]([O-])c1cc([N+](=O)[O-])c(O)c([N+](=O)[O-])c1.c1ccc2ncccc2c1 | |
| Crystal System | Orthorhombic |
Spectroscopic and Crystallographic Insights
Infrared (IR) spectroscopy identifies characteristic absorption bands at 1,550 cm (C=N stretching of quinoline) and 1,350 cm (asymmetric NO stretching) . Single-crystal X-ray diffraction confirms a planar arrangement of the picrate anion, with interatomic distances of 1.24 Å for C-N bonds in the nitro groups, aligning with typical picrate derivatives . The dihedral angle between the quinoline and picrate planes measures 12.5°, indicating minimal steric hindrance and optimal π-orbital overlap .
Synthesis and Purification Methods
Reaction Mechanism
Quinoline picrate is synthesized via acid-base neutralization. Quinoline (), a weak base, reacts with picric acid () in a methanol-water solvent system:
The reaction proceeds exothermically, requiring temperature control (20–25°C) to prevent decomposition .
Optimization and Scalability
Industrial-scale production employs reflux conditions (70°C, 4 hours) to achieve yields exceeding 85%. Purification involves recrystallization from ethanol, yielding needle-like crystals with 99% purity (HPLC) . Critical parameters include:
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Solvent Ratio: Methanol:water (3:1 v/v) maximizes solubility.
-
pH Control: Maintaining pH 2–3 prevents picric acid precipitation.
Physicochemical Properties
Thermal Stability and Decomposition
Differential scanning calorimetry (DSC) reveals an endothermic peak at 189°C, corresponding to melting, followed by exothermic decomposition at 250°C . The compound exhibits moderate shock sensitivity, comparable to ammonium picrate, necessitating cautious handling .
Table 2: Thermal and Physical Properties
Solubility Profile
Quinoline picrate shows limited solubility in polar solvents:
Applications and Industrial Relevance
Analytical Chemistry
The compound serves as a derivatizing agent for quantifying tertiary amines via UV-Vis spectroscopy (λ_max = 380 nm) . Its crystalline stability makes it suitable for X-ray diffraction standards in structural studies .
Explosives and Energetic Materials
While less sensitive than potassium picrate, quinoline picrate’s nitro groups confer explosive potential. Blends with oxidizers (e.g., KClO) exhibit detonation velocities of 4,200 m/s, though industrial use remains limited due to safety concerns .
Comparative Analysis with Related Compounds
Table 3: Quinoline Picrate vs. Analogous Picrates
Future Research Directions
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Biological Activity Screening: Investigate antimicrobial and anticancer properties in vitro.
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Co-crystallization Studies: Explore co-crystals with polymers for controlled-release formulations.
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Thermal Stabilizers: Develop additives to enhance decomposition thresholds for explosive applications.
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